Ethyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Ethyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a tetrahydropyridine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of catalysts and solvents is optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate
- Ethyl 2-(4-methoxyphenyl)-4-methylpyrimidine-5-carboxylate
Uniqueness
Ethyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific structural features, such as the tetrahydropyridine ring and the positioning of the methoxyphenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H19NO4 |
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Molecular Weight |
289.33 g/mol |
IUPAC Name |
ethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-4-21-16(19)15-10(2)17-14(18)9-12(15)11-7-5-6-8-13(11)20-3/h5-8,12H,4,9H2,1-3H3,(H,17,18) |
InChI Key |
QVOSJWYLMARFBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2OC)C |
solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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